

In-Depth Technical Guide to the Crystal Structure of Cobalt (II) Sulfate Hexahydrate

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Compound of Interest

Compound Name: Cobalt (II) sulfate hydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of cobalt (II) sulfate hexahydrate ($\text{CoSO}_4 \cdot 6\text{H}_2\text{O}$). It details the crystallographic parameters, experimental protocols for its determination, and the intricate network of its atomic arrangement. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who require a thorough understanding of this compound's solid-state structure.

Introduction

Cobalt (II) sulfate and its various hydrated forms are of significant interest due to their applications in pigments, catalysts, and as a precursor in the synthesis of other cobalt-containing materials. The hexahydrate, in particular, presents a fascinating case study in coordination chemistry and hydrogen bonding. A precise understanding of its crystal structure is fundamental to elucidating its physical and chemical properties and for its potential use in various applications, including as a reference material or in the development of novel compounds.

Crystal Structure and Crystallographic Data

Cobalt (II) sulfate hexahydrate crystallizes in the monoclinic system with the space group $C2/c$. The crystal structure is characterized by the presence of octahedral $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$ cations and

tetrahedral SO_4^{2-} anions. These ionic units are interconnected through an extensive three-dimensional network of hydrogen bonds.[1]

The cobalt cation is coordinated by six water molecules, forming a metal aquo complex.[1] These octahedral complexes and the sulfate tetrahedra are the fundamental building blocks of the crystal lattice. The arrangement of these units and the intricate hydrogen bonding network dictate the overall stability and properties of the crystal.

Table 1: Crystallographic Data for Cobalt (II) Sulfate Hexahydrate

Parameter	Value	Reference
Crystal System	Monoclinic	[1]
Space Group	C2/c	[1]
a (Å)	10.032	[1]
b (Å)	7.233	[1]
c (Å)	24.261	[1]
β (°)	98.37	[1]
Volume (Å ³)	1740.7	Calculated
Z	8	[1]
Density (calculated) (g/cm ³)	2.006	[1]

Table 2: Selected Bond Distances and Angles

Bond	Average Distance (Å)	Reference
Co-O (water)	2.11	[1]
S-O (sulfate)	1.46	[1]
O-H...O (hydrogen bond)	2.8	[1]

Experimental Protocols

The determination of the crystal structure of cobalt (II) sulfate hexahydrate is primarily achieved through single-crystal X-ray diffraction. The following sections outline the detailed methodologies for the synthesis of suitable single crystals and the subsequent crystallographic analysis.

Synthesis of Cobalt (II) Sulfate Hexahydrate Single Crystals

High-quality single crystals suitable for X-ray diffraction can be grown from an aqueous solution by slow evaporation.

Materials:

- Cobalt (II) sulfate heptahydrate ($\text{CoSO}_4 \cdot 7\text{H}_2\text{O}$)
- Distilled water
- Beaker
- Hot plate with magnetic stirrer
- Filter paper
- Crystallization dish
- Parafilm

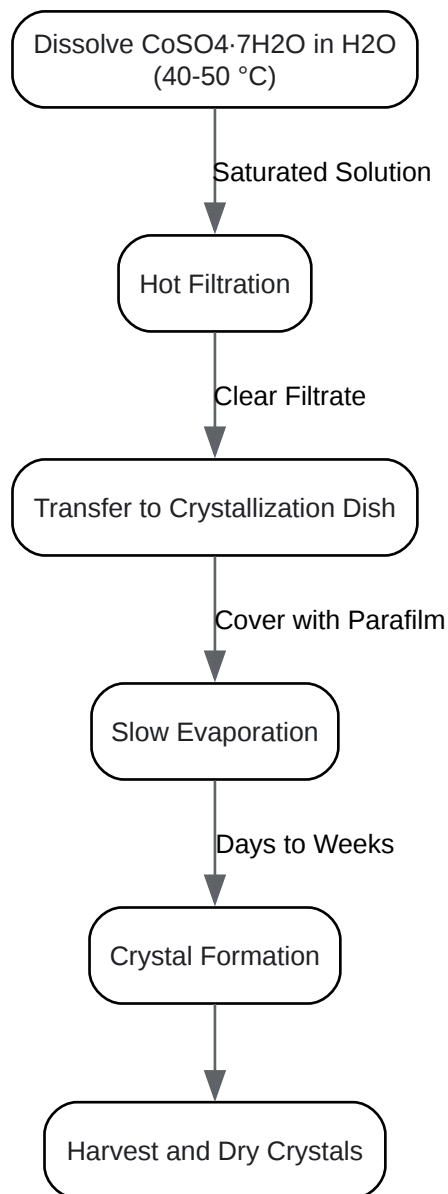
Procedure:

- Preparation of a Saturated Solution: Prepare a saturated aqueous solution of cobalt (II) sulfate by dissolving cobalt (II) sulfate heptahydrate in distilled water at a slightly elevated temperature (e.g., 40-50 °C) with continuous stirring until no more solid dissolves.
- Hot Filtration: Filter the hot, saturated solution through a pre-warmed filter paper to remove any undissolved impurities.
- Crystallization: Transfer the clear filtrate to a clean crystallization dish. Cover the dish with Parafilm and puncture a few small holes in the film to allow for slow evaporation of the

solvent.

- **Crystal Growth:** Place the crystallization dish in a location with a stable temperature and minimal vibrations. Over a period of several days to weeks, as the water slowly evaporates, well-formed, pink, monoclinic crystals of cobalt (II) sulfate hexahydrate will form.
- **Crystal Harvesting:** Once the crystals have reached a suitable size (typically 0.1-0.3 mm in each dimension), carefully remove them from the mother liquor using forceps and dry them on a filter paper.

Synthesis of Cobalt (II) Sulfate Hexahydrate Crystals

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Synthesis Workflow

Single-Crystal X-ray Diffraction Analysis

The following protocol describes the general workflow for determining the crystal structure of a small inorganic compound like cobalt (II) sulfate hexahydrate using a single-crystal X-ray diffractometer.

Instrumentation:

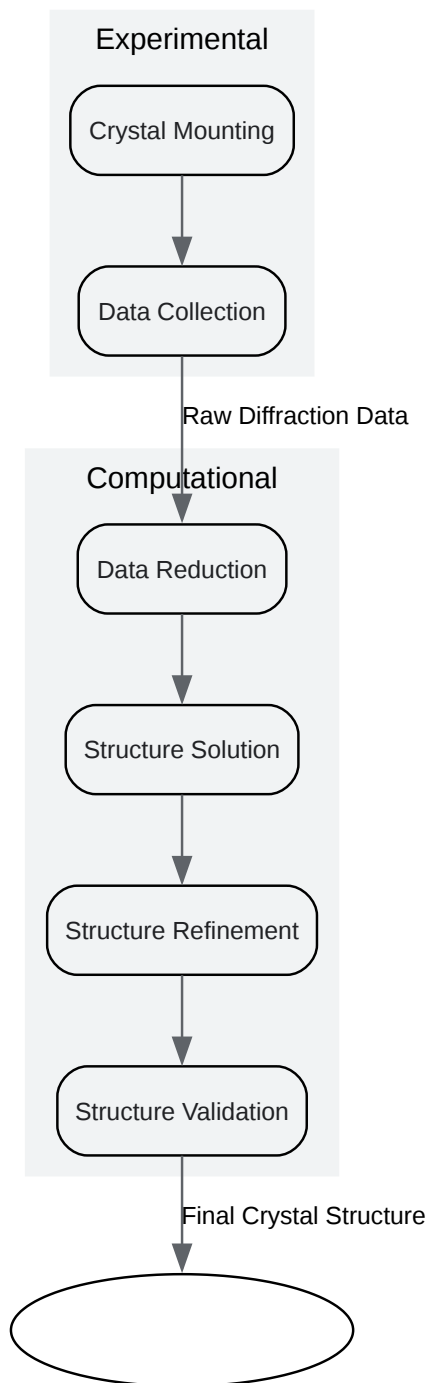
- Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) and a detector (e.g., CCD or CMOS).
- Goniometer head
- Microscope for crystal mounting

Procedure:

- Crystal Mounting: Select a high-quality, single crystal with well-defined faces and dimensions of approximately 0.1-0.3 mm. Mount the crystal on a goniometer head using a suitable adhesive or oil.
- Data Collection:
 - Mount the goniometer head on the diffractometer.
 - Center the crystal in the X-ray beam.
 - Perform an initial screening to determine the crystal quality and unit cell parameters.
 - Collect a full sphere of diffraction data by rotating the crystal through a series of angles (omega and phi scans). Data is typically collected at a controlled temperature (e.g., room temperature or 100 K) to minimize thermal vibrations.
- Data Reduction and Processing:
 - Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.
 - Apply corrections for Lorentz and polarization effects, as well as absorption.

- Merge the symmetry-equivalent reflections to generate a unique set of reflection data.
- Structure Solution and Refinement:
 - Determine the space group from the systematic absences in the diffraction data.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
 - Refine the structural model against the experimental data using least-squares methods. This iterative process involves adjusting atomic coordinates, displacement parameters (isotropic or anisotropic), and occupancy factors to minimize the difference between the observed and calculated structure factors.
 - Locate and refine the positions of the hydrogen atoms, often from the difference Fourier map.
- Structure Validation:
 - Assess the quality of the final structural model using crystallographic R-factors (R1, wR2) and the goodness-of-fit (GooF).
 - Analyze the final atomic coordinates, bond lengths, bond angles, and torsion angles for chemical reasonableness.
 - Generate a final crystallographic information file (CIF) and graphical representations of the structure.

Single-Crystal X-ray Diffraction Workflow

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X-ray Diffraction Workflow

Concluding Remarks

This technical guide has provided a detailed examination of the crystal structure of cobalt (II) sulfate hexahydrate. The quantitative data presented in the tables and the experimental protocols offer a comprehensive resource for researchers. The intricate three-dimensional network of $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$ octahedra and SO_4^{2-} tetrahedra, held together by a robust hydrogen-bonding framework, is key to understanding the properties of this compound. The provided methodologies for synthesis and single-crystal X-ray diffraction analysis serve as a practical guide for the experimental determination and characterization of this and similar crystalline materials.

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References

- 1. Cobalt(II) sulfate - Sciencemadness Wiki [sciencemadness.org]
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